

In-Depth Technical Guide: Physicochemical Properties of Sorbitan Trioleate (Span 85)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Sorbitan Trioleate, commonly known as Span 85. This non-ionic surfactant is widely utilized as an emulsifier, stabilizer, and dispersing agent in various pharmaceutical and research applications. A thorough understanding of its physicochemical properties is critical for formulation development, ensuring product performance and regulatory compliance. This document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and explores the compound's interactions within biological systems.

Core Physicochemical Properties

Sorbitan trioleate is the tri-ester of oleic acid and anhydrides of sorbitol. It is a viscous, oily liquid, typically amber to brown in color.[1][2] Its lipophilic nature is characterized by a low Hydrophile-Lipophile Balance (HLB) value.



Property	Value	Reference(s)	
Chemical Name	Sorbitan Trioleate [3]		
Synonyms	Span 85, STO		
CAS Number	26266-58-0 [4]		
Molecular Formula	C60H108O8 [4]		
Molecular Weight	957.49 g/mol	[4]	
Appearance	Amber to brown oily liquid [1][2]		
HLB Value	1.8	[2]	
Density	0.95 g/cm³ at 20°C [4]		

Solubility Profile

Span 85 is characterized by its poor aqueous solubility and good solubility in various organic solvents.

Aqueous Solubility

Span 85 is practically insoluble in water, with a reported solubility of <0.001 g/L.[4][5]

Organic Solvent Solubility

Quantitative solubility data in a range of organic solvents is crucial for formulation design. The following table summarizes the available data. It is important to note that much of the publicly available data is qualitative.



Solvent	Solubility	Temperature (°C)	Reference(s)
Chloroform	50 mg/mL	Not Specified	[4][5][6][7]
Isopropanol	Slightly Soluble	Not Specified	[1][2][8]
Xylene	Slightly Soluble	Not Specified	[1][2]
Cottonseed Oil	Slightly Soluble	Not Specified	[1][2][8]
Mineral Oil	Slightly Soluble	Not Specified	[1][2][8]
Ethanol	Slightly Soluble	Not Specified	[6]
Toluene	Soluble	Not Specified	
Hexane	Soluble	Not Specified	
Ethyl Acetate	Soluble	Not Specified	
Dichloromethane	Soluble	Not Specified	_
Acetone	Soluble	Not Specified	

Note: "Slightly Soluble" is a qualitative descriptor and indicates that precise quantitative data is not readily available in the searched literature. For formulation purposes, experimental determination of solubility at the desired temperature is recommended.

Stability Data

Span 85 is generally considered stable under recommended storage conditions. However, it is susceptible to degradation under certain chemical and physical stresses.

Chemical Stability

- Hydrolysis: Span 85 is an ester and is therefore susceptible to hydrolysis. It is reported to be stable in weak acid or weak base conditions. However, it will gradually saponify under strong acid or strong base conditions.[3]
- Oxidation: As an unsaturated fatty acid ester, Span 85 can be prone to oxidation. It is recommended to avoid contact with strong oxidizing agents.[9]



Physical Stability

- Thermal Stability: It is recommended to store Span 85 in a cool, dry place.[1] While a specific decomposition temperature is not consistently reported, it is a combustible liquid.[5]
- Shelf Life: The typical shelf life is reported to be around 2 years when stored in a cool, dry, and draughty place.[1][10]

Note: No quantitative kinetic data on the degradation of Span 85 under various pH, temperature, or light conditions was identified in the public domain. For critical applications, it is imperative to conduct specific stability studies.

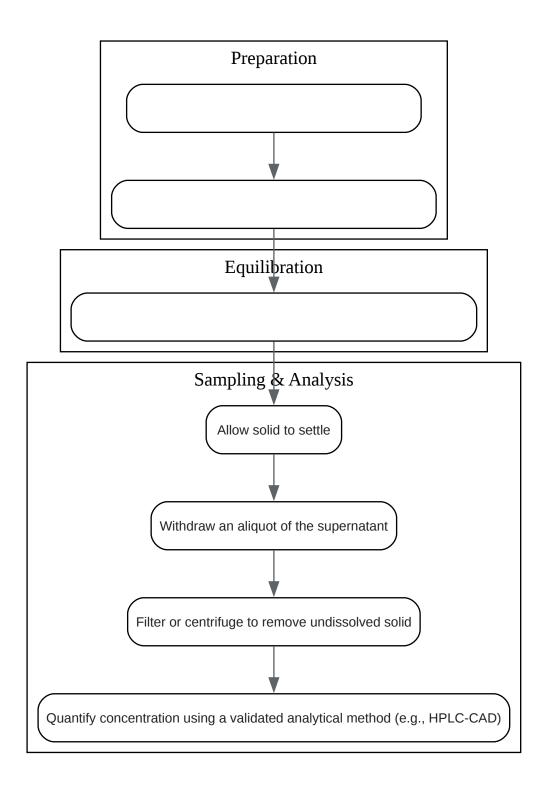
Experimental Protocols Solubility Determination: Shake-Flask Method

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of Span 85 in a given solvent at a specific temperature.

Workflow:





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Caption: Workflow for solubility determination using the shake-flask method.

Detailed Steps:



- Preparation: Add an excess amount of Span 85 to a known volume of the selected solvent in a series of sealed glass vials. The excess solid is necessary to ensure that saturation is reached.
- Equilibration: Place the vials in a constant-temperature shaker bath. Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.
 Preliminary studies should be conducted to determine the time required to reach equilibrium.
- Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
- Separation: Immediately filter the aliquot through a solvent-compatible filter (e.g., $0.45 \mu m$ PTFE) or centrifuge at high speed to remove any undissolved microparticles.
- Analysis: Quantify the concentration of Span 85 in the clear filtrate or supernatant using a validated analytical method. High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) is a suitable method for non-UV-absorbing compounds like Span 85.

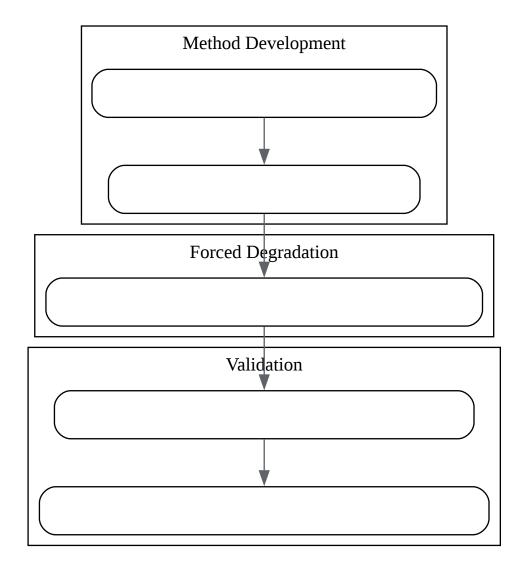
Stability-Indicating Method: HPLC-CAD

A stability-indicating analytical method is crucial for accurately assessing the degradation of a substance.

Objective: To develop and validate an HPLC method capable of separating the intact Span 85 from its potential degradation products.

Workflow:





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Caption: Workflow for developing a stability-indicating HPLC method.

General HPLC-CAD Parameters:

- Column: A reverse-phase column, such as a C18, is typically suitable.
- Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water.
- Detector: Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes.
- Forced Degradation: To ensure the method is stability-indicating, samples of Span 85 should be subjected to forced degradation under various stress conditions (e.g., acidic, basic,



oxidative, thermal, and photolytic). The analysis of these stressed samples should demonstrate that the degradation products are well-resolved from the parent peak.

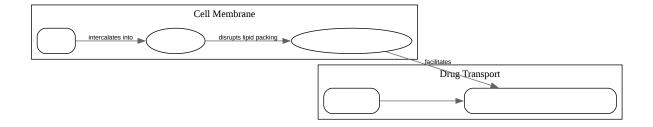
Interactions with Biological Systems

For drug development professionals, understanding the interaction of excipients with biological systems is paramount. Sorbitan esters, including Span 85, are primarily used in formulations to enhance the solubility and delivery of active pharmaceutical ingredients (APIs). Their effects are often related to their influence on biological membranes and drug transport mechanisms.

Membrane Fluidity and Permeation Enhancement

Non-ionic surfactants like Span 85 can act as permeation enhancers, facilitating the transport of drugs across biological membranes.

Signaling Pathway/Mechanism:



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Caption: Mechanism of permeation enhancement by Span 85.

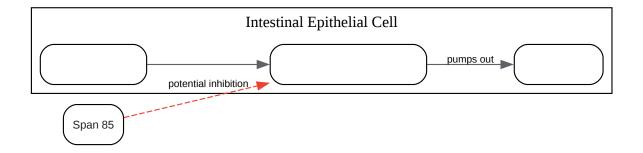
The lipophilic nature of Span 85 allows it to intercalate into the lipid bilayer of cell membranes. This can disrupt the ordered packing of the phospholipids, leading to an increase in membrane fluidity.[11] This transient and localized increase in fluidity can reduce the barrier function of the membrane, thereby enhancing the permeation of co-administered drug molecules through either transcellular or paracellular pathways.



Interaction with Efflux Pumps

Efflux pumps, such as P-glycoprotein (P-gp), are a significant barrier to the oral bioavailability of many drugs. Some excipients have been shown to inhibit the function of these pumps.

Potential Interaction:



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Caption: Potential inhibition of P-glycoprotein by Span 85.

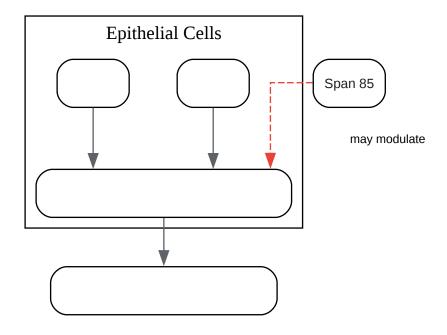
While extensive research has been conducted on the P-gp inhibitory effects of other non-ionic surfactants like Tween 80 and Cremophor EL, specific data on Span 85 is less prevalent.[12] However, as a surfactant that interacts with cell membranes, it is plausible that Span 85 could modulate the activity of membrane-bound transporters like P-gp, either by altering the membrane environment or through direct interaction with the transporter. This could lead to increased intracellular concentrations of co-administered P-gp substrate drugs. Further research is needed to fully elucidate the specific interactions between Span 85 and P-gp.

Influence on Tight Junctions

Tight junctions are protein complexes between adjacent epithelial cells that regulate paracellular transport. Some permeation enhancers can modulate the opening and closing of these junctions.

Potential Mechanism:





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Caption: Potential modulation of tight junctions by Span 85.

The mechanism by which surfactants modulate tight junctions is complex and not fully understood. It may involve the removal of key proteins from the junctional complex or interference with the signaling pathways that regulate junctional integrity.[13] By transiently opening these paracellular pathways, Span 85 could facilitate the passage of hydrophilic drugs that would otherwise be poorly absorbed.

Conclusion

Span 85 is a versatile excipient with a well-established role in pharmaceutical formulations. Its solubility in a range of organic solvents makes it suitable for various non-aqueous and emulsion-based systems. While generally stable, its ester linkages are susceptible to hydrolysis under strong acidic or basic conditions. A comprehensive understanding of its solubility and stability, determined through robust experimental protocols, is essential for developing stable and effective drug products. Furthermore, its interactions with biological membranes, including the potential to modulate membrane fluidity and drug transport mechanisms, are key considerations for its application in advanced drug delivery systems. Further research into the quantitative aspects of its stability and its specific interactions with cellular signaling pathways will continue to enhance its utility in the field of drug development.



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